

Application Notes and Protocols for Glutaric Acid in Plasticizer Production

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Compound of Interest

Compound Name: *Glutaric Acid*

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Introduction

Plasticizers are additives incorporated into materials like polyvinyl chloride (PVC) to enhance their flexibility, durability, and processability. For decades, phthalate-based plasticizers have dominated the market. However, growing health and environmental concerns have driven the search for safer alternatives. **Glutaric acid**, a five-carbon dicarboxylic acid, serves as a key building block for a promising class of non-phthalate plasticizers known as glutarates.

Esters derived from **glutaric acid**, such as Dioctyl Glutarate (DOG) and Diisooctyl Glutarate (DIOG), have demonstrated performance comparable to traditional plasticizers, making them viable substitutes in a range of applications, including medical devices and pharmaceutical packaging.^{[1][2][3]} This document provides detailed application notes on the use of **glutaric acid** for producing these plasticizers and comprehensive protocols for their synthesis and evaluation.

Glutarate plasticizers function by integrating into the PVC matrix, where they disrupt the strong intermolecular forces between the polymer chains.^[4] This increases the free volume and mobility of the PVC chains, lowering the glass transition temperature (T_g) and resulting in a more flexible material.^[3]

Synthesis of Glutarate Plasticizers

The primary method for producing glutarate plasticizers is through the direct esterification of **glutaric acid** with an alcohol, such as 2-ethylhexanol or isooctanol. The reaction is typically catalyzed by an acid.

Protocol 1: Synthesis of Dioctyl Glutarate (DOG)

This protocol describes the laboratory-scale synthesis of dioctyl glutarate via Fischer esterification of **glutaric acid** with 2-ethylhexanol using sulfuric acid as a catalyst.

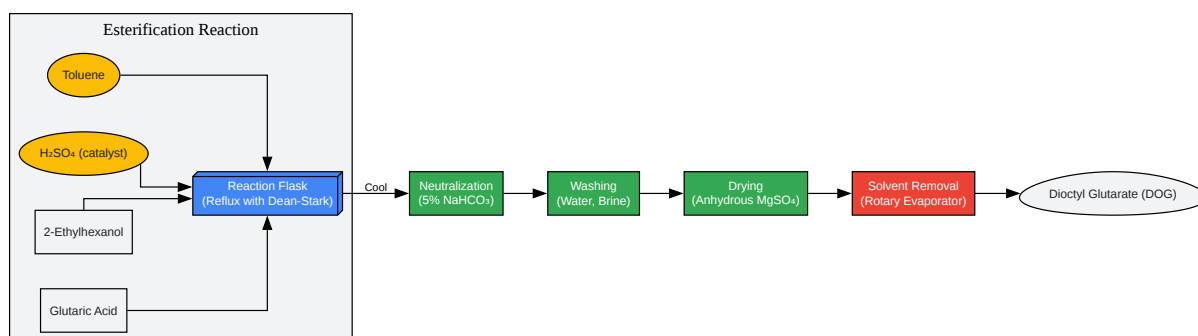
Materials:

- **Glutaric Acid** (1 mole equivalent)
- 2-Ethylhexanol (2.2 mole equivalents - slight excess to drive the reaction)
- Concentrated Sulfuric Acid (0.01 mole equivalent)
- Toluene (as an azeotropic agent for water removal)
- 5% Sodium Bicarbonate solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate
- Reaction flask with a Dean-Stark apparatus, condenser, and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine **glutaric acid**, 2-ethylhexanol, and toluene.

- **Catalyst Addition:** Slowly add the concentrated sulfuric acid to the reaction mixture while stirring.
- **Heating and Reflux:** Heat the mixture to reflux (typically 130-150°C). Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete (approximately 4-6 hours).
- **Neutralization:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted **glutaric acid**.
- **Washing:** Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove any remaining salts.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 2-ethylhexanol.
- **Purification (Optional):** For higher purity, the crude dioctyl glutarate can be purified by vacuum distillation.
- **Characterization:** Confirm the structure and purity of the synthesized DOG using techniques such as FTIR and NMR spectroscopy.



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Caption: Workflow for the synthesis of Dioctyl Glutarate (DOG).

Evaluation of Glutarate Plasticizers in PVC

To assess the performance of glutarate plasticizers, they are compounded with PVC resin, and the resulting material is tested for its mechanical and physical properties.

Protocol 2: Preparation of Plasticized PVC Films

This protocol details the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory method for compounding thermoplastics.

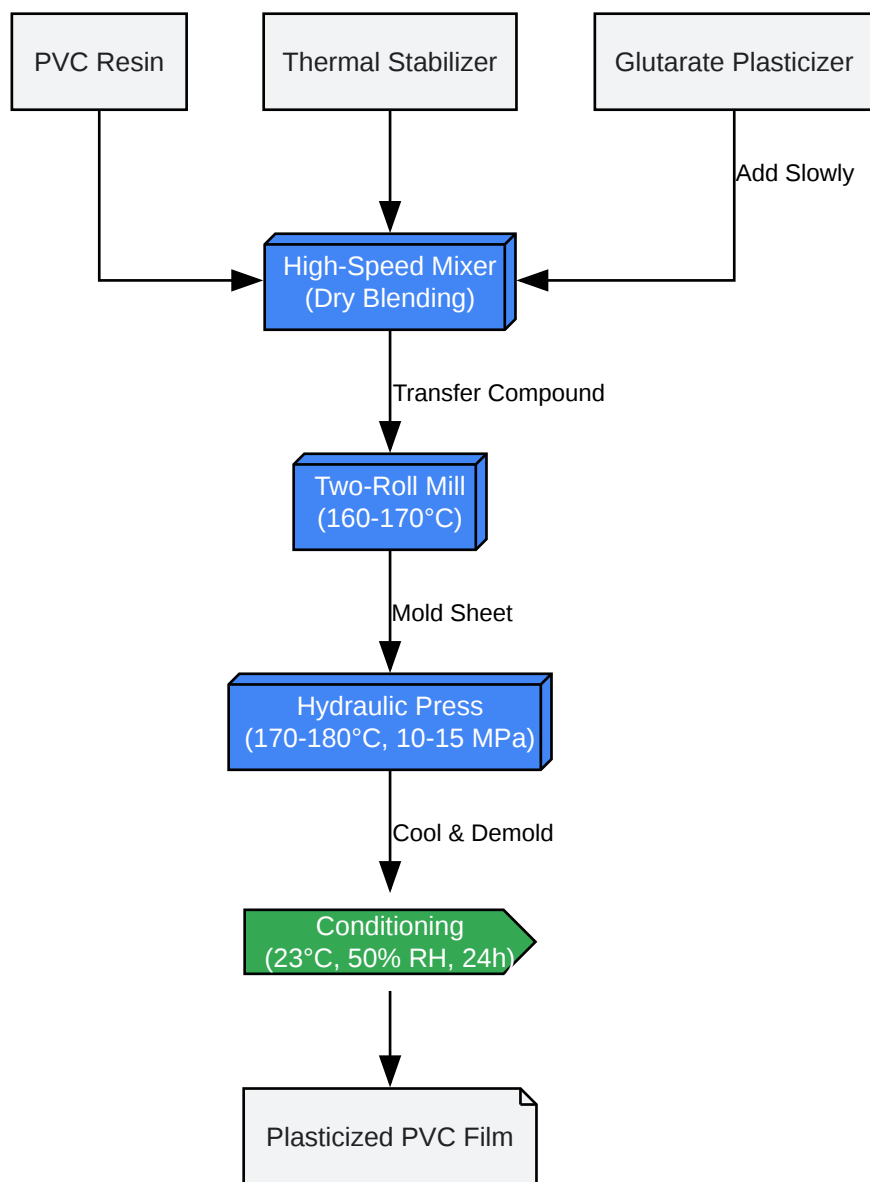
Materials:

- PVC resin (e.g., K-value 67) (100 parts by weight)
- Glutarate plasticizer (e.g., DOG) (30-60 parts per hundred resin - phr)
- Thermal stabilizer (e.g., Ba/Zn stearate) (2-3 phr)

- High-speed mixer
- Two-roll mill with heating capabilities
- Hydraulic press with heating and cooling
- Molds for sheet preparation

Procedure:

- **Dry Blending:** In a high-speed mixer, blend the PVC resin and thermal stabilizer for approximately 5 minutes until a homogenous powder is formed.
- **Plasticizer Addition:** While mixing, slowly add the pre-weighed glutarate plasticizer to the dry blend. Continue mixing for another 10-15 minutes to ensure uniform absorption and distribution.
- **Milling:** Preheat the two-roll mill to 160-170°C. Transfer the compounded PVC mixture to the hot mill.
- **Compounding:** Continuously cut and fold the material on the mill for 5-10 minutes to ensure thorough mixing and the formation of a homogenous, molten sheet.
- **Sheet Pressing:** Cut the milled sheet into pieces appropriately sized for the mold. Place the pieces into a mold preheated to 170-180°C in a hydraulic press.
- **Molding:** Apply a pressure of 10-15 MPa for 5-7 minutes to mold the material into a sheet of the desired thickness (typically 1 mm for mechanical testing).
- **Cooling:** Cool the mold under pressure to below 50°C before demolding the plasticized PVC sheet.
- **Conditioning:** Condition the prepared sheets at standard laboratory conditions ($23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity) for at least 24 hours prior to testing.



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Caption: Experimental workflow for preparing plasticized PVC films.

Performance Evaluation Protocols

The following are standardized protocols for assessing the key performance indicators of plasticized PVC.

Protocol 3: Mechanical Properties (Tensile Testing)

Standard: ASTM D882 Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films. Procedure:

- Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.
- Measure the thickness and width of the narrow section of each specimen.
- Mount the specimen in the grips of a universal testing machine.
- Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
- Record the load and elongation throughout the test.
- Calculate tensile strength, elongation at break, and modulus from the resulting stress-strain curve. Test at least five specimens per sample and report the average values.

Protocol 4: Hardness Measurement

Standard: ASTM D2240 Objective: To measure the indentation hardness of the plasticized PVC. A lower hardness value indicates greater plasticizing efficiency. Procedure:

- Use a calibrated Shore A durometer for flexible PVC.
- Place the conditioned PVC sheet (minimum thickness of 6 mm, can be achieved by stacking sheets) on a flat, hard surface.
- Press the durometer indenter firmly onto the specimen.
- Read the hardness value from the dial within 1-2 seconds of firm contact.
- Take at least five measurements at different locations on the sample and report the average.

Protocol 5: Plasticizer Migration (Solvent Extraction)

Standard: Based on ASTM D1239 Objective: To quantify the amount of plasticizer that leaches from the PVC matrix when immersed in a liquid. Procedure:

- Cut precisely sized specimens from the plasticized PVC sheet (e.g., 50 mm x 50 mm).

- Accurately weigh each specimen to the nearest 0.0001 g.
- Immerse each specimen in a sealed container with a specified volume of an extraction solvent (e.g., hexane, ethanol, or a food simulant like olive oil).
- Incubate the containers at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
- After incubation, remove the specimens, gently wipe them dry, and reweigh them.
- The weight loss of the specimen corresponds to the amount of migrated plasticizer. Alternatively, the concentration of the plasticizer in the solvent can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) for higher accuracy.

Protocol 6: Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the glass transition temperature (T_g) of the plasticized PVC. A lower T_g signifies more effective plasticization. Procedure:

- Cut a small sample (5-10 mg) from the plasticized PVC sheet and seal it in an aluminum DSC pan.
- Place the sample in a calibrated DSC instrument.
- Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere, typically from a low temperature (e.g., -60°C) to a temperature above the expected T_g (e.g., 120°C).
- The T_g is identified as the midpoint of the step transition in the heat flow curve from the second heating cycle to eliminate thermal history.

Data Presentation: Comparative Performance

The following tables summarize typical performance data for glutarate plasticizers compared to the industry-standard dioctyl phthalate (DOP) and another common non-phthalate plasticizer,

dioctyl adipate (DOA). Data is compiled for PVC formulations containing 40 phr of the respective plasticizer.

Table 1: Mechanical and Physical Properties

Property	Test Method	Dioctyl Glutarate (DOG)	Dioctyl Adipate (DOA)	Dioctyl Phthalate (DOP)
Tensile Strength (MPa)	ASTM D882	16.0 - 19.0	15.0 - 19.0	17.0 - 20.0
Elongation at Break (%)	ASTM D882	380 - 450	400 - 500	350 - 420
100% Modulus (MPa)	ASTM D882	8.0 - 11.0	7.0 - 11.0	9.0 - 13.0
Hardness (Shore A)	ASTM D2240	78 - 85	75 - 82	80 - 87

Note: Values are representative and can vary based on the specific PVC resin and other additives used in the formulation.

Table 2: Permanence and Thermal Properties

Property	Test Method	Dioctyl Glutarate (DOG)	Dioctyl Adipate (DOA)	Dioctyl Phthalate (DOP)
Volatility (Weight Loss, %)	ASTM D1203 (24h @ 70°C)	1.5 - 2.5	2.0 - 3.5	1.0 - 2.0
Migration (Hexane Extraction, %)	ASTM D1239 (24h @ 25°C)	5.0 - 8.0	6.0 - 10.0	4.0 - 7.0
Glass Transition Temp. (Tg, °C)	DSC	-35 to -45	-40 to -50	-30 to -40
Low-Temperature Flexibility (°C)	Torsion Test	-30 to -40	-35 to -45	-25 to -35

Conclusion

Glutaric acid-based plasticizers, such as dioctyl glutarate, present a compelling and viable alternative to traditional phthalates. As demonstrated by the comparative data, they offer good plasticizing efficiency, comparable mechanical properties, and favorable low-temperature performance. While their permanence properties like volatility and migration resistance may be slightly lower than DOP, they are within an acceptable range for many applications and are often superior to other aliphatic diesters like adipates. The protocols provided herein offer a standardized framework for the synthesis and comprehensive evaluation of these promising, safer plasticizers for modern material formulations.

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